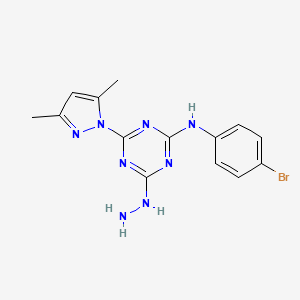
N-(3-bromobenzoyl)-beta-alanine
概要
説明
N-(3-bromobenzoyl)-beta-alanine is an organic compound that belongs to the class of beta-amino acids It is characterized by the presence of a bromobenzoyl group attached to the nitrogen atom of beta-alanine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromobenzoyl)-beta-alanine typically involves the reaction of 3-bromobenzoyl chloride with beta-alanine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
This would include optimizing reaction conditions to improve yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the final product .
化学反応の分析
Types of Reactions
N-(3-bromobenzoyl)-beta-alanine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 3-bromobenzoyl group can be substituted by other nucleophiles, such as amines or thiols.
Condensation Reactions: The carboxyl group of beta-alanine can participate in condensation reactions to form amides or esters.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Condensation Reactions: Reagents such as carbodiimides (e.g., EDCI) or coupling agents (e.g., HATU) are used to facilitate the formation of amide or ester bonds.
Major Products Formed
Substitution Reactions: Products include N-(3-substituted-benzoyl)-beta-alanine derivatives.
Condensation Reactions: Products include amides or esters of this compound.
科学的研究の応用
N-(3-bromobenzoyl)-beta-alanine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or unique electronic characteristics.
Biological Studies: It is used in the study of enzyme interactions and as a probe for investigating biochemical pathways.
作用機序
The mechanism of action of N-(3-bromobenzoyl)-beta-alanine depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, thereby modulating their activity. The bromobenzoyl group can enhance the compound’s binding affinity to its molecular targets, while the beta-alanine moiety can influence its solubility and bioavailability .
類似化合物との比較
Similar Compounds
N-(3-bromobenzoyl)-alpha-alanine: Similar in structure but with the amino group attached to the alpha carbon instead of the beta carbon.
N-(3-chlorobenzoyl)-beta-alanine: Similar but with a chlorine atom instead of a bromine atom in the benzoyl group.
Uniqueness
N-(3-bromobenzoyl)-beta-alanine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The beta-alanine moiety also provides distinct properties compared to alpha-alanine derivatives, such as different solubility and stability profiles .
特性
IUPAC Name |
3-[(3-bromobenzoyl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO3/c11-8-3-1-2-7(6-8)10(15)12-5-4-9(13)14/h1-3,6H,4-5H2,(H,12,15)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXYNGCYDCHRAPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-({5-[(1-naphthylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetohydrazide](/img/structure/B3023183.png)


![N-cyclopropyl-3-{5-[(ethylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide](/img/structure/B3023187.png)
![N-[2-(acetylamino)ethyl]-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B3023188.png)
![5-Nitro-2-[(thien-2-ylmethyl)amino]benzonitrile](/img/structure/B3023190.png)
![N-[2-(5-methoxy-3H-indol-3-yl)ethyl]-N-(pyridin-3-ylmethyl)amine](/img/structure/B3023191.png)






